

The Marine Origins of 11-Ketofistularin 3: A Technical Guide

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Compound of Interest

Compound Name: 11-Ketofistularin 3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, isolation, and structural characterization of **11-Ketofistularin 3**, a bromotyrosine-derived natural product. The information is compiled from seminal scientific literature to serve as a foundational resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction

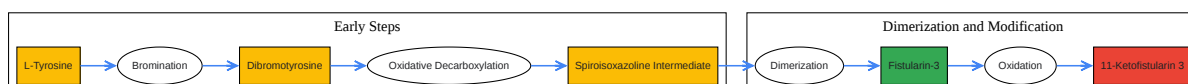
11-Ketofistularin 3 is a complex brominated alkaloid belonging to the fistularin family of compounds. These metabolites are characteristic of marine sponges of the order Verongida, known for their production of a diverse array of biologically active bromotyrosine derivatives. The unique chemical architecture of **11-Ketofistularin 3**, featuring multiple bromine atoms and a distinctive spiroisoxazoline moiety, has attracted considerable interest for its potential pharmacological applications.

Source Organism and Collection

11-Ketofistularin 3 was first isolated from the marine sponge *Aplysina archeri*.^[1] The sponge was collected by scuba diving at a depth of 10-20 meters off the coast of the Florida Keys, USA. *Aplysina* sponges are a well-documented source of bioactive secondary metabolites, and their chemical diversity continues to be an area of active research.

Biosynthetic Pathway

The biosynthesis of **11-Ketofistularin 3** and related bromotyrosine derivatives in *Aplysina* sponges is believed to originate from the amino acid L-tyrosine. The proposed biosynthetic pathway involves a series of enzymatic reactions, including bromination, oxidation, and dimerization. While the precise enzymatic machinery is still under investigation, the generally accepted pathway is outlined below.



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Caption: Proposed biosynthetic pathway of **11-Ketofistularin 3** from L-Tyrosine.

Experimental Protocols

The isolation and structural elucidation of **11-Ketofistularin 3** involved a multi-step process of extraction and chromatographic purification, followed by spectroscopic analysis.

Extraction

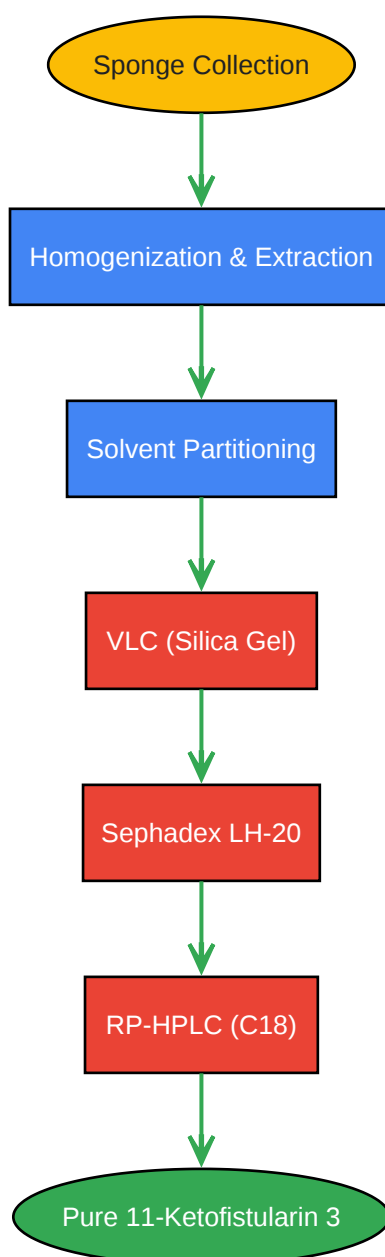
The frozen sponge material (1.5 kg, wet weight) was homogenized and extracted exhaustively with a 1:1 mixture of methanol (MeOH) and chloroform (CHCl₃). The resulting extract was then partitioned between hexane, carbon tetrachloride (CCl₄), and methanol. The methanol-soluble fraction, which contained the polar metabolites, was selected for further purification.

Purification

The purification of **11-Ketofistularin 3** was achieved through a series of chromatographic techniques:

- Vacuum Liquid Chromatography (VLC): The crude methanol extract was first subjected to VLC on silica gel, eluting with a stepwise gradient of chloroform and methanol.

- Sephadex LH-20 Chromatography: Fractions from VLC showing the presence of brominated compounds (visualized by thin-layer chromatography and staining) were further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
- High-Performance Liquid Chromatography (HPLC): The final purification was accomplished by reverse-phase HPLC (RP-HPLC) on a C18 column, using an isocratic mobile phase of 70% methanol in water.



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Caption: Experimental workflow for the isolation of **11-Ketofistularin 3**.

Structure Elucidation

The structure of **11-Ketofistularin 3** was determined by a combination of spectroscopic methods, including:

- ^1H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Quantitative Data

The following table summarizes the key quantitative data obtained during the isolation and characterization of **11-Ketofistularin 3**.

Parameter	Value
Source Organism	Aplysina archeri
Collection Depth	10-20 meters
Wet Weight of Sponge	1.5 kg
Yield of 11-Ketofistularin 3	75 mg (0.005% of wet weight)
Molecular Formula	C ₃₁ H ₂₈ Br ₆ N ₄ O ₁₀
Molecular Weight	1115.9 g/mol
Appearance	Amorphous white solid
Optical Rotation [α] _D	+45° (c 0.1, MeOH)
¹ H NMR (300 MHz, CD ₃ OD)	δ 7.35 (s, 2H), 7.21 (s, 2H), 4.25 (t, J=6.0 Hz, 1H), 3.90 (m, 2H), 3.75 (s, 3H), 3.60 (m, 2H), 3.40 (t, J=6.5 Hz, 2H), 2.80 (t, J=7.0 Hz, 2H)
¹³ C NMR (75 MHz, CD ₃ OD)	δ 172.5, 168.0, 158.0, 152.0, 138.0, 135.0, 132.0, 118.0, 115.0, 85.0, 75.0, 60.5, 58.0, 45.0, 35.0

Conclusion

11-Ketofistularin 3 is a significant marine natural product whose origin has been definitively traced to the sponge *Aplysina archeri*. The established protocols for its isolation and the comprehensive spectroscopic data provide a solid foundation for further research into its chemical synthesis, biosynthetic pathways, and pharmacological potential. This guide serves as a detailed technical resource to facilitate and inspire future investigations in this promising area of marine drug discovery.

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References

- 1. Fistularin 3 and 11-ketofistularin 3. Feline leukemia virus active bromotyrosine metabolites from the marine sponge *Aplysina archeri* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Marine Origins of 11-Ketofistularin 3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124391#what-is-the-origin-of-11-ketofistularin-3]

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